Nicotinonitrile 1-oxide

Overview

Description

Nicotinonitrile 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O and its molecular weight is 120.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170850. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Cyanopyridine N-oxide, also known as Nicotinonitrile 1-oxide, is an organic compound that has been found to have significant biological activity. It has been reported that 3-cyanopyridine n-oxide is a precursor to the vitamin niacin , suggesting that its targets could be related to the metabolic pathways involving this vitamin.

Mode of Action

It is known that the compound is produced by the oxidation of 3-cyanopyridine with hydrogen peroxide . This compound can then hydrolyze to form nicotinic acid N-oxide, a precursor to pharmaceuticals .

Biochemical Pathways

3-Cyanopyridine N-oxide is involved in the synthesis of niacin, a crucial vitamin involved in various metabolic pathways . Niacin, also known as vitamin B3, plays a vital role in cellular metabolism, contributing to both energy production and DNA repair. It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for various metabolic reactions.

Biological Activity

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a compound with notable biological activities and potential therapeutic applications. This article explores its biological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

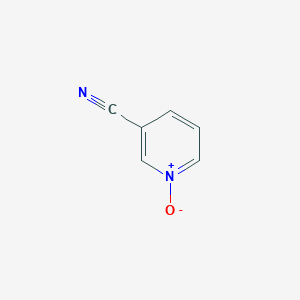

This compound has the molecular formula and a molecular weight of approximately 120.11 g/mol. The compound features a pyridine ring substituted with a cyano group at the 3-position and an N-oxide functional group, which contributes to its unique reactivity and biological properties.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound and its derivatives possess significant antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Research indicates that nicotinonitrile derivatives can inhibit the growth of cancer cells. For example, compounds derived from nicotinonitrile have demonstrated cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. This inhibition could lead to therapeutic applications in conditions such as cancer and metabolic disorders .

Synthesis Methods

Several synthetic routes exist for producing this compound, including:

- Oxidation of Nicotinonitrile : This method involves the oxidation of nicotinonitrile using oxidizing agents like hydrogen peroxide or peracids.

- Refluxing with N-Oxides : Another approach is refluxing nicotinonitrile with N-oxides under acidic conditions, which facilitates the formation of the desired compound.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Nicotinic Acid | Carboxylic Acid | Vitamin B3 activity | Essential nutrient |

| Nicotinamide | Amide | Vitamin B3 activity | Active form of niacin |

| Pyridine N-Oxide | N-Oxide | Antimicrobial properties | Basic pyridine structure |

| 3-Cyanopyridine | Nitrile | Precursor to other drugs | Directly related to nicotinonitrile |

This compound is distinguished by its combination of both cyano and N-oxide functionalities, which confer distinct reactivity patterns not observed in other similar compounds.

Antimicrobial Efficacy

A study conducted on various derivatives of this compound highlighted its effectiveness against resistant bacterial strains. The results indicated that certain modifications to the structure enhanced its antimicrobial potency, suggesting pathways for developing new antibiotics .

Anticancer Activity

In vitro studies on the anticancer effects of nicotinonitrile derivatives showed that specific compounds exhibited substantial inhibitory effects on the proliferation of cancer cells. For instance, derivatives tested against MCF-7 cells demonstrated IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

Neuroprotective Screening

A pharmacological screening using primary cortical neurons assessed the neuroprotective effects of this compound. Results indicated that this compound could mitigate neuronal damage under oxidative stress conditions, highlighting its potential for treating neurodegenerative diseases .

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOVSQCALYYUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164162 | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-64-0 | |

| Record name | 3-Pyridinecarbonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14906-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the current methods for synthesizing 2-chloro-3-cyanopyridine using 3-Cyanopyridine N-oxide as a starting material?

A1: Two main methods utilize 3-Cyanopyridine N-oxide for 2-chloro-3-cyanopyridine synthesis:

- Phosphorus Oxychloride Method: This method reacts 3-Cyanopyridine N-oxide with phosphorus oxychloride and triethylamine. [, ] Researchers achieved an optimized continuous reaction process with controlled temperatures (-10°C to 40°C initially, then 80°C to 100°C) for improved safety and efficiency. [, ]

- Bis(trichloromethyl)carbonate (BTC) Method: This alternative method enhances safety and reduces environmental impact by replacing phosphorus oxychloride with BTC. [] 3-Cyanopyridine N-oxide reacts with BTC in an organic solvent, with an organic alkali added dropwise at -5°C to 40°C. Subsequent heating to 30-75°C facilitates chlorination, achieving an 86% yield. []

Q2: How does the structure of 3-Cyanopyridine N-oxide relate to its reactivity?

A2: The N-oxide moiety in 3-Cyanopyridine N-oxide plays a crucial role in its reactivity. The presence of the electron-withdrawing cyano group at the 3-position further influences its chemical behavior. For instance, the N-oxide group activates the pyridine ring towards electrophilic aromatic substitution reactions, making it a suitable substrate for chlorination. [] Furthermore, the N-O bond's dissociation enthalpy provides insights into the compound's stability and its potential to participate in specific reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.